molecular formula C11H15NO3 B1415188 Methyl 3-amino-4-isopropoxybenzoate CAS No. 927802-56-0

Methyl 3-amino-4-isopropoxybenzoate

Cat. No. B1415188
M. Wt: 209.24 g/mol
InChI Key: CXEMBXXFMPWKTJ-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-isopropoxybenzoate (MIPB) is an organic compound that belongs to the class of benzoates. It is a colorless and odorless solid, soluble in water and ethanol, and is mainly used as a reagent in organic synthesis. MIPB has also been used in a variety of scientific research applications, including in the study of enzyme kinetics, protein-ligand binding, and drug metabolism.

Scientific Research Applications

Antibiotic Biosynthesis

Methyl 3-amino-4-isopropoxybenzoate is used in the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid. These derivatives are crucial for studying the biosynthesis of several classes of antibiotics, highlighting its role in antibiotic development (Becker, 1984).

Fluorescent Sensing and Bio-Imaging

It has applications in fluorescent sensing, particularly in detecting Al3+ ions. A chemosensor developed using a derivative of methyl 3-amino-4-isopropoxybenzoate showed high selectivity and sensitivity for Al3+ ions and was successfully used for bio-imaging in human cervical HeLa cancer cell lines (Ye et al., 2014).

Diuretic Activity

Research on derivatives of similar compounds, like 4-amino-5-methyl-4H-1,2,4-tiazole-3-thion, indicates potential diuretic and antidiuretic effects. This suggests a potential application in renal function modulation (Kravchenko, 2018).

Antioxidant Activity

Certain derivatives exhibit significant in vitro antioxidant activities. These activities were compared to standard antioxidants, demonstrating the compound's potential in oxidative stress management (Yüksek et al., 2015).

Cosmetic and Food Preservation

Methyl 3-amino-4-isopropoxybenzoate's derivatives, like methyl 4-hydroxybenzoate (methyl paraben), are widely used as antimicrobial agents in cosmetics, personal-care products, and food preservatives. Its efficacy and safety in these applications are backed by detailed studies (Sharfalddin et al., 2020).

Adipocyte Differentiation

Studies on related compounds like parabens, which are alkyl esters of p-hydroxybenzoic acid, show that they can promote adipogenesis in murine cells. This finding opens avenues for research in obesity and metabolic disorders (Hu et al., 2013).

Safety And Hazards

The safety data sheet for a similar compound, “Methyl 3-aminobenzoate”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

methyl 3-amino-4-propan-2-yloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7(2)15-10-5-4-8(6-9(10)12)11(13)14-3/h4-7H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEMBXXFMPWKTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401271464
Record name Methyl 3-amino-4-(1-methylethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4-isopropoxybenzoate

CAS RN

927802-56-0
Record name Methyl 3-amino-4-(1-methylethoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927802-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-4-(1-methylethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-amino-4-(propan-2-yloxy)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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